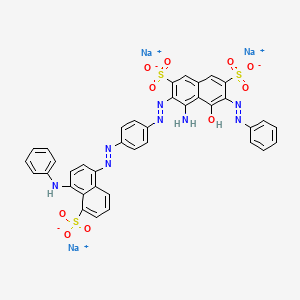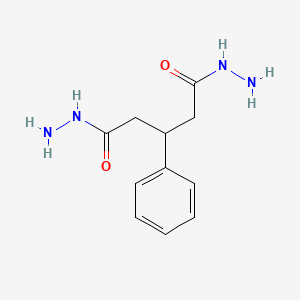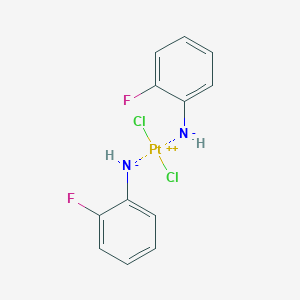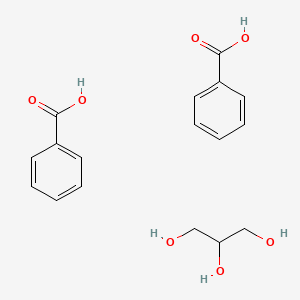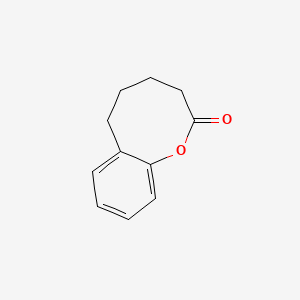![molecular formula C33H36N2O13 B14463807 Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 72276-02-9](/img/structure/B14463807.png)
Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Benzenedicarboxylic acid, polymer with hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene] and 2,2’-oxybis[ethanol] is a complex polymeric compound. It is known for its unique structural properties, which make it valuable in various industrial applications. This compound is formed through the polymerization of 1,3-benzenedicarboxylic acid, hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene], and 2,2’-oxybis[ethanol].
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves a series of condensation reactions. The primary reactants, 1,3-benzenedicarboxylic acid and hexanedioic acid, undergo esterification with 2,2’-oxybis[ethanol] to form intermediate esters. These esters then react with 1,1’-methylenebis[4-isocyanatobenzene] under controlled conditions to form the final polymer. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete polymerization.
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize yield and minimize by-products. The polymer is then purified through a series of filtration and washing steps to remove any unreacted monomers and impurities.
化学反应分析
Types of Reactions
1,3-Benzenedicarboxylic acid, polymer with hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene] and 2,2’-oxybis[ethanol] primarily undergoes hydrolysis and thermal degradation reactions. It is relatively stable under normal conditions but can be broken down under extreme pH or temperature conditions.
Common Reagents and Conditions
Hydrolysis: This reaction can be induced using strong acids or bases. The polymer chains break down into their monomeric units.
Thermal Degradation: At high temperatures, the polymer decomposes, releasing volatile organic compounds.
Major Products
The major products of these reactions include the original monomers: 1,3-benzenedicarboxylic acid, hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene], and 2,2’-oxybis[ethanol].
科学研究应用
1,3-Benzenedicarboxylic acid, polymer with hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene] and 2,2’-oxybis[ethanol] has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and composites.
Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Investigated for its potential use in creating scaffolds for tissue engineering.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
作用机制
The polymer exerts its effects through its unique structural properties. The presence of multiple functional groups allows it to form strong intermolecular interactions, leading to high tensile strength and durability. The molecular targets and pathways involved include hydrogen bonding and van der Waals forces, which contribute to the polymer’s stability and performance in various applications.
相似化合物的比较
Similar Compounds
- 1,3-Benzenedicarboxylic acid, polymer with 1,4-benzenedicarboxylic acid, 1,4-butanediol, and hexanedioic acid .
- 1,3-Benzenedicarboxylic acid, polymer with 2,5-furandione, hexanedioic acid, 2,2’-oxybis[ethanol], and 1,2-propanediol .
- 1,3-Benzenedicarboxylic acid, polymer with 1,4-butanediol, 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, hexanedioic acid, and 1,1’-methylenebis[4-isocyanatocyclohexane] .
Uniqueness
Compared to similar compounds, 1,3-benzenedicarboxylic acid, polymer with hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene] and 2,2’-oxybis[ethanol] offers superior mechanical properties and chemical resistance. Its unique combination of monomers provides a balance of flexibility and strength, making it suitable for a wide range of demanding applications.
属性
CAS 编号 |
72276-02-9 |
|---|---|
分子式 |
C33H36N2O13 |
分子量 |
668.6 g/mol |
IUPAC 名称 |
benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C8H6O4.C6H10O4.C4H10O3/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6/h1-8H,9H2;1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
InChI 键 |
NGHABYBKRCQUIM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(COCCO)O |
相关CAS编号 |
70775-97-2 72276-02-9 69011-23-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


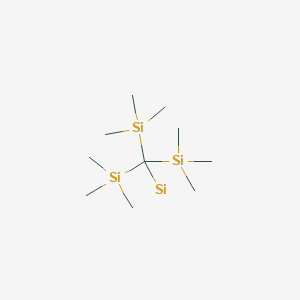
![Bicyclo[3.1.0]hex-1(5)-ene](/img/structure/B14463735.png)

![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)

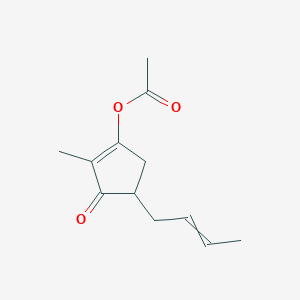
![Oxo(diphenyl)[1-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14463748.png)
